molecular formula C5H8O2 B155106 4,4-Dimethyloxetan-2-one CAS No. 1823-52-5

4,4-Dimethyloxetan-2-one

Cat. No. B155106
CAS RN: 1823-52-5
M. Wt: 100.12 g/mol
InChI Key: WHBGXDGQNOAWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyloxetan-2-one is a cyclic organic compound with a molecular formula of C5H8O2. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism Of Action

The mechanism of action of 4,4-Dimethyloxetan-2-one is not well understood. However, it is believed that it acts by inhibiting the activity of certain enzymes in the body, which in turn leads to the inhibition of various biological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,4-Dimethyloxetan-2-one are not well studied. However, it is believed to have anti-tumor, anti-inflammatory, and anti-viral properties. It is also believed to have insecticidal and herbicidal properties.

Advantages And Limitations For Lab Experiments

The advantages of using 4,4-Dimethyloxetan-2-one in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various compounds. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the use of 4,4-Dimethyloxetan-2-one in scientific research. One direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is the development of new synthetic methods for the production of 4,4-Dimethyloxetan-2-one and its derivatives. Additionally, the investigation of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, 4,4-Dimethyloxetan-2-one is a cyclic organic compound that has been widely used as a building block in the synthesis of various compounds. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 4,4-Dimethyloxetan-2-one in various fields.

Synthesis Methods

The synthesis of 4,4-Dimethyloxetan-2-one can be achieved through various methods, including the oxidation of 4,4-dimethyl-1,3-dioxane, the reaction of 4,4-dimethyl-1,3-dioxane with acetic anhydride, and the reaction of 4,4-dimethyl-1,3-dioxane with oxalyl chloride. Among these methods, the oxidation of 4,4-dimethyl-1,3-dioxane is the most commonly used method due to its simplicity and high yield.

Scientific Research Applications

4,4-Dimethyloxetan-2-one has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it is used in the synthesis of fine chemicals, such as fragrances and flavors.

properties

CAS RN

1823-52-5

Product Name

4,4-Dimethyloxetan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

4,4-dimethyloxetan-2-one

InChI

InChI=1S/C5H8O2/c1-5(2)3-4(6)7-5/h3H2,1-2H3

InChI Key

WHBGXDGQNOAWLX-UHFFFAOYSA-N

SMILES

CC1(CC(=O)O1)C

Canonical SMILES

CC1(CC(=O)O1)C

Pictograms

Flammable; Corrosive

Origin of Product

United States

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